molecular formula C13H10ClFN2O2 B12922969 6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one CAS No. 499223-33-5

6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one

Cat. No.: B12922969
CAS No.: 499223-33-5
M. Wt: 280.68 g/mol
InChI Key: ZGWQIQAEOYTADV-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol is an organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a chloro group at the 6th position, a phenoxy group at the 3rd position, and a hydroxyl group at the 4th position of the pyridazine ring The compound also contains a fluorocyclopropyl group attached to the phenoxy moiety

Preparation Methods

The synthesis of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridazine with phenols in the presence of a base. The reaction conditions typically include the use of a catalyst such as palladium or nickel, and the reaction is carried out under mild conditions to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale catalytic dehalogenation of corresponding 3-phenoxy-6-chloropyridazines. This process can be optimized for higher efficiency and cost-effectiveness by adjusting parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interfere with the DNA replication process in cancer cells, leading to anticancer activity .

Comparison with Similar Compounds

6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol can be compared with other similar compounds, such as:

The uniqueness of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

499223-33-5

Molecular Formula

C13H10ClFN2O2

Molecular Weight

280.68 g/mol

IUPAC Name

6-chloro-3-[2-(1-fluorocyclopropyl)phenoxy]-1H-pyridazin-4-one

InChI

InChI=1S/C13H10ClFN2O2/c14-11-7-9(18)12(17-16-11)19-10-4-2-1-3-8(10)13(15)5-6-13/h1-4,7H,5-6H2,(H,16,18)

InChI Key

ZGWQIQAEOYTADV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2OC3=NNC(=CC3=O)Cl)F

Origin of Product

United States

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